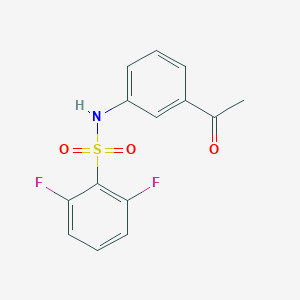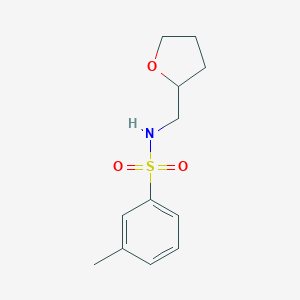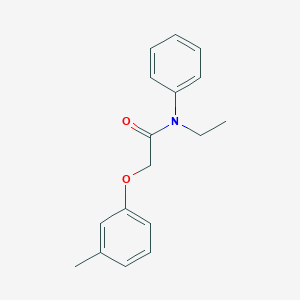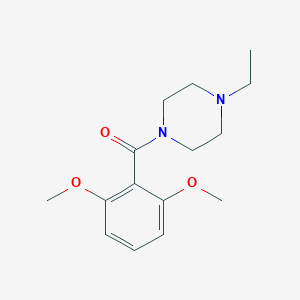![molecular formula C22H18N4O2S2 B261940 N-benzyl-N'-{[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}urea](/img/structure/B261940.png)
N-benzyl-N'-{[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N'-{[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}urea is a small molecule inhibitor that has shown potential in various scientific research applications. This compound has been synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
作用機序
The mechanism of action of N-benzyl-N'-{[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}urea involves the inhibition of a specific enzyme called dihydrofolate reductase (DHFR). DHFR is an enzyme that is essential for the synthesis of nucleotides, which are building blocks of DNA. By inhibiting DHFR, N-benzyl-N'-{[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}urea disrupts the synthesis of DNA, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-benzyl-N'-{[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}urea has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
実験室実験の利点と制限
N-benzyl-N'-{[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}urea has several advantages for lab experiments. This compound is relatively easy to synthesize and can be purified using various techniques. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using this compound in lab experiments. One limitation is that this compound may have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of N-benzyl-N'-{[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}urea. One direction is to study the potential of this compound in combination with other cancer treatments such as chemotherapy or radiation therapy. Another direction is to study the potential of this compound in animal models of cancer. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans. Finally, the development of new analogs of N-benzyl-N'-{[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}urea may lead to the discovery of more potent and selective inhibitors of DHFR.
合成法
N-benzyl-N'-{[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}urea can be synthesized using a specific method that involves the reaction of N-benzyl-N'-acetylthiourea with 5-phenylthieno[2,3-d]pyrimidine-4-sulfanyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent such as dimethyl sulfoxide or acetonitrile. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
科学的研究の応用
N-benzyl-N'-{[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}urea has been extensively studied for its potential in various scientific research applications. One of the main applications of this compound is in cancer research. Studies have shown that N-benzyl-N'-{[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}urea inhibits the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. This compound has also been studied for its potential in drug-resistant cancer cells.
特性
製品名 |
N-benzyl-N'-{[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}urea |
|---|---|
分子式 |
C22H18N4O2S2 |
分子量 |
434.5 g/mol |
IUPAC名 |
N-(benzylcarbamoyl)-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C22H18N4O2S2/c27-18(26-22(28)23-11-15-7-3-1-4-8-15)13-30-21-19-17(16-9-5-2-6-10-16)12-29-20(19)24-14-25-21/h1-10,12,14H,11,13H2,(H2,23,26,27,28) |
InChIキー |
NXTCZGATXRZQDH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)NC(=O)CSC2=NC=NC3=C2C(=CS3)C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)CNC(=O)NC(=O)CSC2=NC=NC3=C2C(=CS3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-[(2-Fluorophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B261877.png)




